molecular formula C8H7Cl2N B1434720 2,4-Dichloro-5-(prop-1-en-2-yl)pyridine CAS No. 1622840-98-5

2,4-Dichloro-5-(prop-1-en-2-yl)pyridine

Cat. No.: B1434720
CAS No.: 1622840-98-5
M. Wt: 188.05 g/mol
InChI Key: JZIQNDFHVVKMQW-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(prop-1-en-2-yl)pyridine is a chemical compound with the molecular formula C8H7Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a prop-1-en-2-yl group at the 5th position of the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(prop-1-en-2-yl)pyridine typically involves the chlorination of 5-(prop-1-en-2-yl)pyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(prop-1-en-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Dichloro-5-(prop-1-en-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(prop-1-en-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloropyridine: Similar structure but with chlorine atoms at the 2nd and 5th positions.

    2,4-Dichloropyridine: Lacks the prop-1-en-2-yl group.

    5-(Prop-1-en-2-yl)pyridine: Lacks the chlorine atoms.

Uniqueness

2,4-Dichloro-5-(prop-1-en-2-yl)pyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties.

Properties

IUPAC Name

2,4-dichloro-5-prop-1-en-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N/c1-5(2)6-4-11-8(10)3-7(6)9/h3-4H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIQNDFHVVKMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CN=C(C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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